Organoleptic Profile: Distinct Green, Waxy, and Fatty Notes Versus Decanal Dimethyl Acetal
A sensory evaluation by a senior flavorist describes 1,1-dimethoxynonane as having a green, waxy, fatty, aldehydic character with a hint of unripe fruit and vegetable at 100%, and waxy, green, fatty, vegetablelike with cilantro and parsley undertones at 3-6 ppm [1]. In contrast, its C10 homolog, decanal dimethyl acetal, is characterized as having a waxy, floral odor with herbaceous, green, citrus-floral notes and a brandy, cognac taste [2]. This demonstrates a shift from a more fatty, waxy, and vegetable profile to a more floral and brandy profile with a single carbon chain length increase.
| Evidence Dimension | Organoleptic Profile (Odor & Taste) |
|---|---|
| Target Compound Data | Odor: 100%: Green, waxy, fatty, aldehydic, slightly unripe fruitlike and vegetablelike, with a hint of cilantro. Taste: 3 ppm: Green, waxy, fatty, aldehydic and fruity. 6 ppm: Waxy, green, fatty and vegetablelike, with cilantro and parsley undertones. |
| Comparator Or Baseline | Decanal dimethyl acetal (C10): Odor: Waxy, floral, herbaceous, green, citrus-floral. Taste: Brandy, cognac, waxy. |
| Quantified Difference | Qualitative shift from a fatty, waxy, vegetable/green profile (C9) to a floral, brandy/cognac profile (C10). |
| Conditions | Sensory evaluation by trained flavorist (Bedoukian for C9, general description for C10). |
Why This Matters
This difference is critical for flavorists and perfumers to accurately achieve specific green, waxy, and fatty notes (C9) rather than a more floral or brandy character (C10).
- [1] Michalski, J. Perfumer & Flavorist, February 2014, Vol. 39, p. 50. View Source
- [2] FAO. Online Edition: 'Specifications for Flavourings' - Decanal dimethyl acetal. View Source
